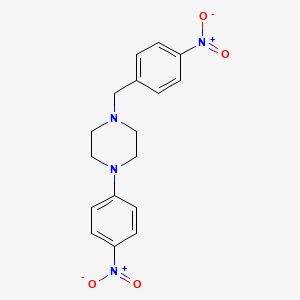
N-(3-chloro-4-fluorophenyl)-1-(2-phenylethyl)-4-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-1-(2-phenylethyl)-4-piperidinamine is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-1-(2-phenylethyl)-4-piperidinamine has shown potential applications in medicinal chemistry. It has been studied for its anti-inflammatory, analgesic, and antidepressant properties. The compound has also been evaluated for its potential use in the treatment of various neurological disorders such as Parkinson's disease and Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-1-(2-phenylethyl)-4-piperidinamine is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine. The compound may also inhibit the activity of certain enzymes and receptors involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chloro-4-fluorophenyl)-1-(2-phenylethyl)-4-piperidinamine has anti-inflammatory and analgesic effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation. The compound has also been shown to increase the pain threshold in animal models of pain. In addition, N-(3-chloro-4-fluorophenyl)-1-(2-phenylethyl)-4-piperidinamine has been studied for its potential antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-4-fluorophenyl)-1-(2-phenylethyl)-4-piperidinamine in lab experiments is its potential to target multiple pathways involved in various diseases. This makes it a promising candidate for the development of new drugs. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in drug development.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-1-(2-phenylethyl)-4-piperidinamine. One direction is to further investigate its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets.
Synthesemethoden
The synthesis of N-(3-chloro-4-fluorophenyl)-1-(2-phenylethyl)-4-piperidinamine involves the reaction of 3-chloro-4-fluoroaniline and 2-phenylethylamine with piperidine in the presence of a catalyst. The reaction takes place in a solvent under controlled temperature and pressure conditions. The yield of the compound can be improved by optimizing the reaction parameters.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN2/c20-18-14-17(6-7-19(18)21)22-16-9-12-23(13-10-16)11-8-15-4-2-1-3-5-15/h1-7,14,16,22H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHHGCIMHLRNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC(=C(C=C2)F)Cl)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,4-dimethoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5162821.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5162826.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B5162827.png)
![3-[(2-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5162834.png)

![5-bromo-N-(2-oxo-2-{[3-(2-quinoxalinyl)phenyl]amino}ethyl)-2-furamide](/img/structure/B5162850.png)
![5-{[benzyl(methyl)amino]methyl}-N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5162872.png)

![ethyl 4-[({[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5162885.png)

![7-(3,4-difluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5162913.png)